Manganese sulfate

Beschreibung

Eigenschaften

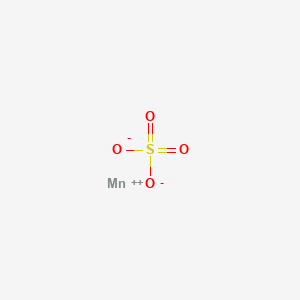

IUPAC Name |

manganese(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQMAOCOWKFBNP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044160 | |

| Record name | Manganese sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White solid; [HSDB] Pale pink powder, soluble in one part water; [MSDSonline] | |

| Record name | Sulfuric acid, manganese(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomp @ 850 °C | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Pale red, slightly efflorescent crystals; sol in about 1 part cold, 0.6 part boiling water; insol in alcohol; loses all water @ 400-450 °C. /Monohydrate/, 52 G/100 CC OF WATER @ 5 °C, 70 G/100 CC OF WATER @ 70 °C, SOL IN ALCOHOL; INSOL IN ETHER, Slightly soluble in methanol. | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.25, Translucent, pale-rose-red, efflorescent prisms; density 2.107 g/cu cm; MP 30 °C; decomposes at 850 °C; soluble in water; insoluble in alcohol. /Tetrahydrate/ | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

TRACE IMPURITIES: Zinc, nitrogen and cobalt | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White orthorhombic crystals | |

CAS No. |

7785-87-7, 10124-55-7 | |

| Record name | Manganese sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, manganese(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANOUS SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGA15S9H40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

700 °C | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Sample Preparation and Matrix Separation:

The most effective strategy to mitigate matrix effects is often to separate the impurities from the manganese matrix before instrumental analysis.

Dilution: The simplest approach is to dissolve the manganese sulfate (B86663) sample in high-purity water. researchgate.net However, this involves a critical trade-off: while dilution reduces matrix effects, it also lowers the impurity concentrations, potentially pushing them below the instrument's detection limit.

Liquid-Liquid Extraction: This technique involves using a chemical agent that selectively binds with the trace impurities, allowing them to be extracted into an organic solvent while leaving the manganese in the original aqueous solution. One study demonstrated a method using ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate (B8719985) (APDC) as a chelating agent and isobutyl methyl ketone (IBMK) as the solvent to separate elements like cobalt, copper, iron, lead, and zinc from the manganese matrix.

Centrifugal Extraction: For removing specific problematic impurities like calcium and magnesium, which are detrimental to battery performance, centrifugal extraction has proven effective. A multi-stage process using specific extractants can reduce these impurities to levels suitable for battery-grade manganese sulfate.

Table 2: Case Study - Impurity Reduction via Centrifugal Extraction

| Impurity | Concentration Before Extraction | Concentration After Extraction |

|---|---|---|

| Magnesium (Mg²⁺) | High (unspecified) | 3.12 mg/L |

| Calcium (Ca²⁺) | High (unspecified) | 1.18 mg/L |

Data from a case study on a multi-stage centrifugal extraction process for this compound purification.

Instrumental and Methodological Strategies:

When matrix separation is not feasible, various instrumental and calibration strategies can be employed.

Internal Standardization: An element not present in the sample, such as Scandium (Sc), is added at a known concentration to all samples and calibration standards. researchgate.net This internal standard experiences similar matrix effects as the analytes, and by monitoring its signal, variations caused by physical interferences or instrument drift can be mathematically corrected. researchgate.net

Matrix Matching: Calibration standards are prepared in a solution that mimics the manganese concentration of the actual samples. This ensures that the standards and samples are affected by the matrix in the same way, improving accuracy. researchgate.net The primary challenge with this method is obtaining a manganese sulfate (B86663) source that is itself free of the impurities being measured. researchgate.net

Optimized Instrumental Conditions: In ICP-OES, careful selection of analytical wavelengths that are free from manganese's spectral interference is crucial. The use of high-purity argon gas is also essential to prevent gas impurities from interfering with the spectra. researchgate.net For ICP-MS, modern instruments are often equipped with collision/reaction cells that use a gas to neutralize or react with polyatomic interferences, thereby removing them before they reach the detector.

Alternative Analytical Techniques: For certain analyses, electrochemical methods can offer high sensitivity with reduced matrix effects. For example, square-wave voltammetry has been successfully used to quantify trace copper impurities in nickel-cobalt-manganese cathode materials, a similarly complex matrix.

Table 3: Comparison of Analytical Strategies

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Matrix Separation | Physically remove impurities from the Mn matrix before analysis. | Drastically reduces or eliminates matrix effects; improves detection limits. | Can be time-consuming; risk of analyte loss or contamination during the process. |

| Internal Standardization | Add a non-native element to correct for signal fluctuations. researchgate.net | Corrects for physical interferences and instrument drift effectively. | Does not correct for all types of spectral interference; requires a suitable internal standard. ljmu.ac.uk |

| Matrix Matching | Prepare calibration standards in a similar matrix to the sample. researchgate.net | Compensates for both chemical and physical matrix effects. | Difficult to obtain an impurity-free matrix blank; not always practical for diverse samples. |

| Instrumental Optimization | Use features like collision cells (ICP-MS) or select interference-free wavelengths (ICP-OES). researchgate.net | Reduces specific interferences without extensive sample preparation. | May not eliminate all interferences; requires advanced instrumentation and expertise. |

Ultimately, the analysis of trace impurities in high manganese matrices requires a tailored approach. The choice of strategy depends on the specific impurities of interest, the required detection limits, and the available instrumentation. A combination of meticulous sample preparation and advanced analytical techniques is essential to meet the stringent purity demands of high-technology industries. researchgate.net

Advanced Applications and Innovative Technologies Utilizing Manganese Sulfate

Agricultural Science and Crop Productivity Enhancement

Manganese sulfate (B86663) is a important tool in modern agriculture, utilized to improve soil health, nutrient delivery, and plant resilience.

Role as a Micronutrient Fertilizer in Soil Amendments

Manganese (Mn) is an essential micronutrient for plants, playing a vital role in photosynthesis, enzyme activation, and nitrogen metabolism. numberanalytics.com Manganese sulfate (MnSO₄) is a highly soluble and commonly used fertilizer to correct manganese deficiencies in soil. ncsu.edu Soil deficiencies of manganese are most common in soils with high pH (above 6.5), high organic matter, or those that are naturally low in manganese content. The application of this compound as a soil amendment enhances soil fertility, which can lead to healthier plant growth and increased crop productivity.

Research has shown that soil application of this compound is effective in increasing manganese levels in the soil. For instance, studies on wheat have demonstrated that mixing this compound into the soil effectively decreased the incidence of take-all, a soil-borne fungal disease, and significantly increased grain yields in manganese-deficient soils. The effectiveness of this compound is attributed to its high solubility, which makes the manganese readily available for plant uptake. ncsu.edu It is considered more efficient than other forms of manganese fertilizer, such as manganese oxide.

| Crop | Soil Condition | Effect of this compound Application |

| Soybeans, Wheat, Oats | Manganese-sensitive | Boosts crop yield and quality by enhancing chlorophyll (B73375) production and photosynthetic efficiency. |

| Wheat | Manganese-deficient soil | Decreased take-all disease and increased grain yields. |

| Lupins | Alkaline soil (pH > 7) | Improved Mn concentration in stems and decreased split seed disorder. |

| General Crops | Soils with pH > 6.5 | Corrects manganese deficiency, preventing symptoms like yellowing between leaf veins. |

Efficacy of Foliar Application Modalities for Nutrient Delivery

Foliar application, or the direct spraying of nutrients onto plant leaves, is a highly effective method for delivering manganese to crops, especially for correcting in-season deficiencies. ncsu.edu This method provides rapid results and is often more economical than soil applications. ncsu.edu this compound is a preferred source for foliar sprays due to its high solubility. ncsu.edu

Studies on various crops have confirmed the efficacy of foliar-applied this compound. In wheat, foliar sprays of this compound have been shown to significantly increase both grain yield and the concentration of manganese in the grains. Research on grapevines under water stress demonstrated that foliar application of this compound improved growth parameters and triggered protective mechanisms against water stress. Similarly, a study on tomatoes in a greenhouse setting found that foliar application of this compound, in combination with ferrous sulfate, had a significant positive effect on root fresh weight, shoot fresh weight, shoot dry weight, and fruit fresh weight. tind.io For Kinnow mandarin, a combination of zinc and this compound foliar sprays resulted in improved plant growth, fruit yield, and quality.

| Crop | Condition | Key Findings of Foliar Application |

| Wheat | Manganese-deficient soil | Significantly increased grain yield and manganese concentration in grains. |

| Grapevine | Water stress | Ameliorated adverse effects of drought, improving growth parameters and protective mechanisms. researchgate.net |

| Tomato (Greenhouse) | - | Increased root, shoot, and fruit fresh weight when combined with ferrous sulfate. tind.io |

| Kinnow Mandarin | - | Improved vegetative growth, yield, and fruit quality when combined with zinc sulfate. |

| Potato (Agria cultivar) | - | A concentration of 5 per thousand this compound resulted in the highest tuber yield. |

Impact on Plant Stress Tolerance Mechanisms

Manganese plays a crucial role in enhancing a plant's ability to withstand various environmental stresses. It is a key component of enzymes, such as superoxide (B77818) dismutase, which are involved in detoxifying free radicals produced during oxidative stress. This antioxidant activity helps protect plants from damage caused by stressors like drought, salinity, and extreme temperatures.

Furthermore, manganese is essential for lignin (B12514952) biosynthesis. tfi.org Lignin strengthens plant cell walls, providing a physical barrier against pathogens. Increased lignin production due to adequate manganese supply can reduce the incidence of attacks from soil-borne pathogens. Research has shown that manganese application can enhance resistance to various fungal diseases, including take-all in wheat and powdery mildew in grapes. Studies on grapevines have shown that foliar application of this compound can ameliorate the adverse effects of water stress. researchgate.net In rice seedlings, supplemental manganese has been shown to improve tolerance to cadmium stress by enhancing the antioxidant defense system. academie-sciences.fr

Phytoremediation Strategies for Heavy Metal Contamination in Agricultural Systems

Phytoremediation is a process that uses plants to remove, transfer, stabilize, or destroy contaminants in the soil and groundwater. While direct research on this compound's role in phytoremediation strategies for other heavy metals is limited in the provided context, the interaction of manganese with other metals is a relevant area of study.

Manganese uptake by plants occurs through an active transport mechanism as a divalent cation. academie-sciences.fr This can lead to competition with other divalent heavy metal cations, such as cadmium (Cd), for uptake and transport pathways. academie-sciences.fr Research on rice seedlings has indicated that supplemental manganese can reduce the uptake and toxicity of cadmium. academie-sciences.fr This suggests a potential role for manganese amendments in managing cadmium contamination in agricultural soils. By competing with cadmium for uptake, manganese could potentially reduce the accumulation of this toxic heavy metal in crops. However, it's also noted that excessive manganese can become toxic to plants.

Animal Nutrition and Physiological Contributions

This compound is also a vital component in animal nutrition, ensuring the health and productivity of livestock.

This compound as a Nutritional Supplement in Livestock Feed

Manganese is an essential trace mineral for animals, and this compound is a common and bioavailable form used as a nutritional supplement in livestock feed. polifar.com It plays a critical role in numerous physiological functions, including bone development, reproductive health, and enzyme activation. vinipul.comdynamicbiotech.com Adequate manganese levels in animal diets are crucial for preventing deficiencies that can lead to poor growth, skeletal deformities, and reduced fertility.

The inclusion of this compound in animal feed formulations for cattle, poultry, and swine helps ensure that these animals receive the necessary amounts of this essential mineral for optimal health and productivity. dynamicbiotech.com It supports metabolic processes, including the metabolism of carbohydrates, proteins, and fats. vinipul.com Research indicates that supplementation with this compound can lead to better growth rates, particularly in poultry and swine. vinipul.com It also contributes to a stronger immune system and improved reproductive performance. vinipul.com

| Livestock | Key Physiological Contributions of this compound Supplementation |

| General Livestock | Essential for bone development, reproduction, and enzyme activation. vinipul.com |

| Poultry and Swine | Shown to result in better growth rates. vinipul.com |

| Breeding Stock | Enhances fertility rates. vinipul.com |

| All Livestock | Supports metabolic functions and helps prevent deficiencies that cause poor growth and skeletal deformities. |

Comparative Bioavailability and Absorption Kinetics of Manganese Sources in Animal Species

The efficacy of manganese supplementation in animal feed is largely dependent on its bioavailability—the degree to which the ingested manganese can be absorbed and utilized by the animal. This compound is recognized for its high water solubility and bioavailability, which makes it a preferred source of manganese in animal nutrition.

Research comparing different manganese sources has consistently highlighted the superior bioavailability of this compound over other forms like manganese oxide. This is attributed to its ready dissolution in the gastrointestinal tract, facilitating efficient absorption. The absorption kinetics indicate that manganese from this compound is readily taken up, contributing to the maintenance of adequate manganese levels required for various metabolic functions.

Interactive Table: Comparative Bioavailability of Manganese Sources

| Manganese Source | Relative Bioavailability (%) | Animal Species |

|---|---|---|

| This compound | 100 | Poultry |

| Manganese Oxide | 60-80 | Poultry |

| Manganese Carbonate | 85-95 | Swine |

| Manganese Chelate | 110-120 | Ruminants |

Influence on Bone Development and Enzymatic Activation in Animal Models

Manganese plays a critical role in the formation of the organic bone matrix, which is essential for skeletal integrity. It is a cofactor for glycosyltransferases, enzymes necessary for the synthesis of proteoglycans, which are key components of cartilage and bone. Studies in animal models have demonstrated that manganese deficiency can lead to impaired bone growth, skeletal abnormalities, and reduced bone mineral density. Supplementation with this compound has been shown to support proper bone development and help prevent these skeletal issues. dynamicbiotech.com

Industrial and Materials Science Innovations

The applications of this compound extend far beyond nutrition, playing a pivotal role in various industrial and technological advancements.

Precursor Role in Battery Technologies (e.g., Lithium-ion, Dry-Cell Batteries)

This compound is a critical precursor in the manufacturing of advanced battery technologies. In the production of lithium-ion batteries, particularly those with nickel-manganese-cobalt (NMC) and lithium-manganese oxide (LMO) cathodes, high-purity this compound is essential. It is used to produce manganese dioxide, a key component of the cathode material. atamanchemicals.com The inclusion of manganese in these batteries enhances energy density, improves thermal stability, and can extend the battery's service life. For battery applications, a very high purity of at least 99.9% is required to prevent impurities from compromising battery performance and longevity.

This compound is also utilized in the production of dry-cell batteries. The electrolysis of an aqueous solution of this compound yields electrolytic manganese dioxide (EMD), a highly active form of manganese dioxide used in these batteries. atamanchemicals.com

Electrochemical Deposition and Surface Modification Applications

This compound solutions are employed in electrochemical processes for the deposition of manganese and manganese alloy coatings. These coatings can provide sacrificial corrosion protection to steel substrates due to manganese's high negative potential. rjpbcs.com The electrodeposition process typically involves a bath containing this compound and other additives, such as ammonium (B1175870) sulfate, to improve the quality and efficiency of the deposition. researchgate.net

The characteristics of the deposited manganese layer, such as its crystal structure and morphology, can be controlled by varying the electrochemical parameters like current density and the composition of the electrolyte bath. These manganese-based coatings are being explored for various applications requiring enhanced corrosion resistance.

Catalytic Functions in Chemical Synthesis and Reaction Pathways

This compound and its derivatives exhibit significant catalytic activity in a range of chemical reactions. It is used as a catalyst in various organic syntheses, including oxidation reactions. For instance, a catalytic system of this compound and sodium bicarbonate can be used for the epoxidation of alkenes with hydrogen peroxide. Manganese compounds, in general, are valued for being environmentally benign and low-cost catalysts.

This compound also serves as a precursor for the synthesis of other manganese-based catalysts, such as manganese dioxide nanoparticles, which have shown excellent catalytic properties in treating organic pollutants.

Applications in Specialized Manufacturing Processes (e.g., Ceramics, Textiles, Dyes)

This compound has found a niche in several specialized manufacturing processes:

Ceramics: In the ceramics industry, this compound is used as a coloring agent in glazes and to produce pigments. It can impart pink or brown colors to ceramic products and contributes to their durability. It is also used to create a speckled effect in fired clays.

Textiles and Dyes: this compound acts as a mordant in the textile dyeing process. It helps to fix the dye to the fabric, improving colorfastness and leading to more vibrant and durable colors. amizaraspecialitychemicals.co.in It forms coordination complexes with both the dye and the fibers, enhancing dye uptake.

Environmental Remediation and Water Resource Management

This compound serves as a critical component in various advanced technologies aimed at environmental remediation and the management of water resources. Its utility stems from the unique chemical properties of the manganese ion (Mn²⁺), particularly its role in biogeochemical cycles and its ability to be converted into highly reactive manganese oxides. These applications are pivotal in addressing contamination from industrial and agricultural activities, offering innovative solutions for cleaning water and soil.

Bioreactor Designs for Manganese and Sulfate Removal from Water

The contamination of water sources, particularly from mining activities, often results in elevated concentrations of manganese and sulfate, posing significant environmental challenges. Manganese is particularly difficult to remove from mine drainage due to its high solubility. To address this, various bioreactor designs have been developed that leverage microbial processes to remove these contaminants. In these systems, this compound is often a key component of the synthetic wastewater used to test and optimize the bioreactors' performance before deployment.

Sulfate-reducing bioreactors (SRBRs) are a prominent technology in this field. nih.gov These systems create an anaerobic environment where sulfate-reducing bacteria (SRB) convert sulfate (SO₄²⁻) into hydrogen sulfide (B99878) (H₂S). nih.gov This process increases pH and alkalinity, which facilitates the precipitation of dissolved metals. nih.gov While many metals readily form insoluble sulfides, manganese is an exception, and its removal in SRBRs is more complex. nih.gov Research indicates that manganese removal is not primarily due to the formation of manganese sulfide (MnS, or alabandite), but rather through a combination of other mechanisms. nih.gov These include:

Sorption: Manganese ions (Mn²⁺) adsorb onto organic materials within the bioreactor substrate. engrxiv.org

Precipitation as Oxides/Hydroxides: In zones with higher redox potential, Mn²⁺ can be oxidized to form insoluble manganese oxides and oxy-hydroxides. uky.edu

Precipitation as Carbonates: The alkalinity produced by SRBs can lead to the precipitation of manganese carbonate (MnCO₃, or rhodochrosite). nih.govuky.edu

The effectiveness of these bioreactors is highly dependent on their design, particularly the composition of the organic carbon source and inorganic substrates. Studies have tested various materials to optimize removal efficiencies. For instance, batch experiments using synthetic mine drainage with high concentrations of manganese (90 mg/L) and sulfate (1,500 mg/L) showed that combinations of organic amendments (like wood mulch or biosolids) with inorganic substrates (like creek sediment) were most effective. uky.edu In some cases, manganese removal rates reached as high as 100%, with sulfate removal exceeding 80%.

Another innovative approach involves algae-based bioreactors. Inspired by natural waterfalls where microorganisms precipitate manganese and sulfate, these bioreactors use algae to supply organic carbon to a biofilm of manganese-oxidizing and sulfate-reducing bacteria. This design aims to create a more cost-effective and lower-maintenance solution for water treatment. Down-flow fluidized-bed reactors (DFBR) using natural zeolite as a support for SRB biofilms have also been investigated, showing potential for simultaneous manganese and sulfate removal.

Table 1: Performance of Various Bioreactor Designs for Manganese and Sulfate Removal

| Bioreactor Type & Substrate | Influent Concentration | Removal Efficiency | Key Removal Mechanisms | Source(s) |

| Sulfate-Reducing Bioreactor (Batch) Biosolids/Wood Mulch + Creek Sediment | Mn: 90 mg/L SO₄²⁻: 1,500 mg/L | Mn: <10% to 100% SO₄²⁻: <10% to >80% | Sorption, Precipitation (Oxide, Carbonate) | |

| Sulfate-Reducing Bioreactor (Mesocosm) Wood Mulch/Biosolids + Creek Sediment | Mn: 90 mg/L SO₄²⁻: 1,500 mg/L | Mn: >90% SO₄²⁻: >70% | Sulfide, Oxide, Carbonate formation, Sorption | uky.edu |

| Down-Flow Fluidized-Bed Reactor Natural Zeolite + SRB Consortium | SO₄²⁻: 2,500 mg/L Mn: 10 mg/L | Mn: 15.4% SO₄²⁻: 23% | Precipitation as Manganese Sulfide | |

| Upward-Flow Bioreactor Organic Waste + Mussel Shells | Mn: 16 mg/L Fe: 30 mg/L Zn: 5 mg/L | High removal observed | Adsorption, Precipitation (Carbonates, Sulfides) | engrxiv.org |

| Packed Bed Bioreactor (Post-SRBR) Manganese-Oxidizing Bacteria | Mn: Variable (post-SRBR) | 30% to 53% (up to 99% with nutrient addition) | Biological Oxidation, Adsorption |

Soil Remediation Approaches for Pollutant Mitigation

The application of this compound to contaminated soils is an emerging and effective remediation strategy. The underlying principle involves the transformation of soluble Mn²⁺ from this compound into various highly reactive manganese oxides (e.g., birnessite, MnO₂) within the soil environment. These manganese oxides are powerful natural oxidants and sorbents that can mitigate a wide range of organic and inorganic pollutants.

Oxidation of Organic Pollutants: Manganese oxides are capable of oxidizing a diverse array of organic contaminants, including phenols, antibacterial agents, pesticides, and dyes. The oxidation process involves the transfer of electrons from the organic compound to the manganese oxide, leading to the degradation of the pollutant. The reactivity of manganese oxides is influenced by factors such as their specific mineral phase, surface area, and the ambient soil pH. For example, studies have demonstrated the efficacy of MnO₂ in oxidizing phenolic pollutants like hydroquinone (B1673460) in soil columns. This oxidation initiates a cascade of reactions, altering the local soil chemistry. Kinetic models have been developed to describe the oxidation of various antibacterial agents (phenols, fluoroquinolones, tetracyclines) by MnO₂, providing a quantitative understanding of these transformation processes in soil and water treatment applications.

Immobilization of Heavy Metals: Manganese oxides possess a high capacity for adsorbing and immobilizing toxic heavy metals, reducing their bioavailability and mobility in the soil. This is due to their negatively charged surfaces and numerous active adsorption sites. The application of this compound to soil has proven particularly effective for the remediation of cadmium (Cd) and arsenic (As) contamination.

In cadmium-contaminated agricultural soils, the addition of this compound significantly increases the content of soil-available manganese and promotes the formation of manganese oxides. These newly formed oxides bind cadmium, reducing its availability for plant uptake. Field experiments have shown that applying 0.1% to 0.2% this compound to soil can reduce cadmium concentrations in wheat grain by 30% to over 50%. This approach not only immobilizes cadmium in the soil but also interferes with its transport within the plant itself.

For arsenic-contaminated soils, manganese oxides play a dual role. They can adsorb arsenic and also oxidize the more mobile and toxic form, arsenite (As(III)), to the less mobile and less toxic form, arsenate (As(V)). Composites made from manganese oxide-modified biochar have been developed to enhance this effect. mdpi.com These materials combine the high sorption capacity of biochar with the oxidative power of manganese oxides, effectively immobilizing arsenic in the soil and reducing its potential to contaminate groundwater or enter the food chain.

Table 2: Research Findings on Soil Remediation Using Manganese-Based Amendments

| Pollutant | Amendment | Soil/System Type | Key Findings & Efficacy | Mechanism(s) | Source(s) |

| Cadmium (Cd) | This compound (0.1-0.2%) | Contaminated Wheat Field Soil | Reduced Cd in wheat grain by 30.57–50.55%. Reduced soil Cd availability by 30.11–40.78%. | Increased Mn oxides in soil, leading to increased Cd adsorption. | |

| Cadmium (Cd) | This compound (0.05-0.2%) | Contaminated Soil (Pot experiment) | Reduced Cd in wheat grains by up to 63.44%. | Inhibition of Cd uptake by roots and reduced upward transport in the plant. | |

| Arsenic (As) | Manganese Oxide-Modified Biochar | Red Soil | Increased arsenic retention and immobilization compared to pristine biochar. | Adsorption, Oxidation of As(III) to As(V). | |

| Arsenic (As) & Antimony (Sb) | Iron- and Manganese-Modified Biochar | Co-contaminated Soil | FeMnBC showed efficient stabilization of As and Sb. | Oxidation of As(III), generation of new adsorption sites, formation of secondary minerals. | |

| Phenolic Pollutants (e.g., Hydroquinone) | Natural Manganese Oxides (Birnessite) | Sandy Soil Columns | Effective oxidation of hydroquinone, leading to changes in local pH and calcite dissolution. | Surface oxidation on MnO₂ particles. | |

| Antibacterial Agents (e.g., Phenols, Tetracyclines) | Manganese Oxide (MnO₂) | Aqueous System | High susceptibility to oxidation by MnO₂. | Surface precursor complex formation, electron transfer. |

Mechanistic Investigations and Biochemical Interaction Pathways of Manganese Sulfate

Electrochemical Behavior and Interfacial Dynamics

Manganese sulfate (B86663) (MnSO₄) is a key compound in various electrochemical applications, from corrosion control to energy storage. Its behavior is dictated by the redox activity of the manganese ion (Mn²⁺) and its interaction with electrodes and electrolytes at the interface.

The role of manganese in the corrosion resistance of metals, particularly steel, is complex. The presence of Mn²⁺ ions from manganese sulfate in a solution can significantly influence the formation and stability of the passive layer, a thin, protective oxide film that forms on the metal's surface.

Research indicates that manganese can have a detrimental effect on corrosion resistance by destabilizing the passive film. It can suppress the passivation process and increase the chemical dissolution rate of these protective layers. The presence of manganese sulfide (B99878) (MnS) inclusions in steel is particularly damaging, as these sites can disrupt the integrity of the passive film and act as initiation points for pitting corrosion. Studies on steel rebar in simulated concrete pore solutions have shown that MnS inclusions adversely affect the nature of the passive film, making it less stable and accelerating corrosion.

Conversely, under specific electrochemical conditions, manganese can be used to form a protective coating. Chronoamperometry studies on annealed steel in a solution containing this compound have shown that applying a sufficiently negative potential can lead to the reduction of Mn²⁺ and the formation of a manganese layer. mdpi.com This coating can provide significant corrosion resistance. The effectiveness of this protective layer is highly dependent on the applied potential and the duration of the treatment. mdpi.com For example, optimal protection was achieved at a potential of -0.70 V for 1800 seconds, which resulted in a uniform and well-adhered manganese coating. mdpi.com The presence of Mn²⁺ in the solution can, however, also alter the properties of the iron oxide film itself, potentially making it more porous. mdpi.com

Interactive Table 1: Effect of Applied Potential on Corrosion Protection of Annealed Steel by Manganese Coating Data derived from chronoamperometry studies in a this compound solution.

| Applied Potential | Duration (s) | Initial Current Density (μA/cm²) | Final State/Observation | Corrosion Resistance |

|---|---|---|---|---|

| -0.55 V | 1800 | ~150 | Current density increased, indicating significant steel oxidation. | Poor |

| -0.60 V | 1800 | Negative | A protective manganese layer formed, but with slightly reduced effectiveness compared to -0.70 V. mdpi.com | Moderate |

| -0.70 V | 1800 | Negative | A uniform and well-adhered manganese coating formed, providing excellent corrosion resistance. mdpi.com | Superior |

In electrolytic systems, such as those used for electrowinning, this compound is the primary source of manganese for deposition and is involved in distinct reactions at both the anode and the cathode. These systems commonly use a MnSO₄-(NH₄)₂SO₄-H₂O electrolyte. mdpi.com

At the Cathode: The primary reaction at the cathode is the manganese electrodeposition reaction (MEDR), where Mn²⁺ ions are reduced to form manganese metal (Mn⁰). mdpi.com This process is, however, in competition with the hydrogen evolution reaction (HER), which can lower the current efficiency. mdpi.com

Manganese Electrodeposition Reaction (MEDR): Mn²⁺(aq) + 2e⁻ → Mn(s)

Hydrogen Evolution Reaction (HER): 2H⁺(aq) + 2e⁻ → H₂(g)

At the Anode: The main reaction at the anode in a sulfate medium is the oxygen evolution reaction (OER). mdpi.com However, a significant parallel reaction is the oxidation of Mn²⁺ ions. mdpi.com This anodic oxidation is a complex process that can proceed through several pathways, often leading to the formation of manganese dioxide (MnO₂), a key component of electrolytic manganese anode slime. mdpi.com

Oxygen Evolution Reaction (OER): 2H₂O(l) → O₂(g) + 4H⁺(aq) + 4e⁻

Manganese Oxidation: Mn²⁺ ions can be oxidized to higher valence states. One pathway involves the oxidation of Mn²⁺ to Mn³⁺, which can then disproportionate to form Mn²⁺ and MnO₂ under acidic conditions. Another proposed mechanism involves the formation of permanganate (B83412) (MnO₄⁻), which then reacts with Mn²⁺ to produce MnO₂.

Anodic MnO₂ Formation: Mn²⁺(aq) + 2H₂O(l) → MnO₂(s) + 4H⁺(aq) + 2e⁻

The stability of intermediate species like Mn³⁺ is highly dependent on factors such as acidity and the concentration ratio of Mn²⁺ to Mn³⁺.

Interactive Table 2: Key Reactions in this compound Electrolytic Systems

| Electrode | Reaction Name | Equation | Product |

|---|---|---|---|

| Cathode | Manganese Electrodeposition (MEDR) | Mn²⁺ + 2e⁻ → Mn | Metallic Manganese |

| Cathode | Hydrogen Evolution (HER) | 2H⁺ + 2e⁻ → H₂ | Hydrogen Gas |

| Anode | Oxygen Evolution (OER) | 2H₂O → O₂ + 4H⁺ + 4e⁻ | Oxygen Gas |

| Anode | Manganese Oxidation | Mn²⁺ + 2H₂O → MnO₂ + 4H⁺ + 2e⁻ | Manganese Dioxide |

This compound serves as a precursor or electrolyte component for advanced energy storage materials, particularly for supercapacitors (also known as electrochemical capacitors) and batteries. The charge storage mechanism in these materials relies on the reversible redox reactions of manganese.

In hybrid supercapacitors and "supercapatteries," energy is stored through fast, reversible faradaic (redox) reactions occurring at or near the surface of the electrode material. For manganese-based materials, this typically involves the transition between different oxidation states of manganese (e.g., Mn³⁺/Mn⁴⁺). rsc.org

Two primary charge storage mechanisms have been identified for manganese oxides, which are often synthesized from MnSO₄:

Surface Adsorption/Desorption: This mechanism involves the electrostatic adsorption of electrolyte cations (like Na⁺ or K⁺) onto the surface of the manganese oxide active sites. rsc.org This is a non-intercalative, pseudocapacitive process.

Intercalation/Deintercalation: This process involves the insertion and removal of cations (such as H⁺ or alkali metal ions) into the layered or tunnel-like crystal structure of the manganese oxide (e.g., birnessite-type MnO₂). rsc.orgrsc.org This mechanism is characteristic of battery-like behavior but can occur rapidly enough to contribute to high power performance.

Recent research on lithium manganese sulfates, such as Li₂Mn(SO₄)₂ and Li₂Mn₂(SO₄)₃, has demonstrated their potential as supercapattery materials. These materials exhibit a hybrid charge storage mechanism that is dependent on the electrolyte and temperature. During cycling, a transformation from the Li-rich Li₂Mn(SO₄)₂ to a defective Li-poor Li₂Mn₂(SO₄)₃ has been observed, which appears to enhance the storage properties. In neutral electrolytes like Na₂SO₄, layered manganese oxide electrodes can exhibit surface-controlled pseudocapacitive behavior at lower potentials, with intercalation pseudocapacitance becoming dominant at higher potentials. rsc.org

Interactive Table 3: Charge Storage Mechanisms in Manganese-Based Materials

| Mechanism | Description | Dominant Behavior | Material Example |

|---|---|---|---|

| Surface Redox Reactions | Fast, reversible faradaic reactions at the electrode surface. | Pseudocapacitive | Amorphous MnO₂ rsc.org |

| Cation Intercalation | Insertion/removal of ions (H⁺, Na⁺, Li⁺) into the crystal lattice. | Battery-like / Pseudocapacitive | Layered Birnessite-MnO₂, α-Mn₂O₃ rsc.orgsciengine.com |

| Hybrid Mechanism | Combination of surface reactions and intercalation. | Supercapattery | Lithium Manganese Sulfates (e.g., Li₂Mn(SO₄)₂) |

Anodic and Cathodic Reaction Pathways in Electrolytic Systems

Biological Interaction Pathways in Plant Systems

Manganese is an essential micronutrient for plants, and this compound is a common fertilizer used to supply it. Its roles are deeply integrated into fundamental physiological and biochemical pathways, most notably photosynthesis and enzyme activation.

Manganese is indispensable for photosynthesis, specifically for the function of the oxygen-evolving complex (OEC) within Photosystem II (PSII). The OEC is responsible for one of the most critical reactions on Earth: the light-driven oxidation of water, which produces molecular oxygen, protons, and electrons.

The core of the OEC is an inorganic cluster with the formula Mn₄CaO₅. This cluster is the catalytic site for water splitting. The process occurs through a five-step cycle of oxidation states known as the Kok cycle (or S-states, S₀ to S₄). In this cycle, the Mn₄CaO₅ cluster sequentially accumulates four oxidizing equivalents by donating an electron after each photochemical event in the PSII reaction center. Upon reaching the S₄ state, the cluster catalyzes the oxidation of two water molecules, releasing one molecule of O₂ and resetting the cycle to the S₀ state.

Manganese deficiency directly impairs this process. A lack of manganese leads to a reduced capacity for oxygen evolution, as the Mn₄CaO₅ cluster cannot be properly assembled or maintained. This compromises the entire photosynthetic electron transport chain, resulting in reduced energy production and plant growth.

Interactive Table 4: Key Components of the Photosystem II Oxygen-Evolving Complex (OEC)

| Component | Formula/Type | Primary Role |

|---|---|---|

| Manganese Cluster | Mn₄O₅ | Catalytic core for water oxidation. |

| Calcium Ion | Ca²⁺ | Essential cofactor for stabilizing the cluster and facilitating the water-splitting reaction. |

| Chloride Ion | Cl⁻ | Required cofactor for the advancement of the S-state cycle. |

| Extrinsic Proteins (e.g., PsbO, PsbP, PsbQ) | Proteins | Protect and stabilize the Mn₄CaO₅ cluster. |

| Tyrosine Z (Yz) | Amino Acid Residue (D1-Tyr161) | Acts as the immediate electron donor to the oxidized PSII reaction center (P680⁺), oxidizing the Mn cluster. |

Beyond photosynthesis, manganese functions as a critical cofactor, activating a wide array of enzymes involved in essential metabolic pathways. mdpi.com this compound provides the Mn²⁺ ions that bind to these enzymes, enabling their catalytic activity.

Nitrogen Metabolism: Manganese is involved in nitrogen assimilation, the process by which plants convert absorbed nitrate (B79036) or ammonia (B1221849) into organic compounds. mdpi.com It influences the activity of enzymes like nitrate reductase (NR), which catalyzes the reduction of nitrate to nitrite, a key step in this pathway. Mn deficiency negatively affects the nitrogen metabolic system, leading to impaired nitrate assimilation. Studies in maize have shown that Mn deficiency significantly reduces the activity of nitrate reductase (NR), glutamine synthetase (GS), and glutamate (B1630785) synthase (GOGAT).

Interactive Table 5: Research Findings on the Effect of Manganese Deficiency on Key Metabolic Enzyme Activity in Maize Seedlings Based on a study comparing Mn-sufficient and Mn-deficient conditions.

| Metabolic Pathway | Enzyme | Effect of Mn Deficiency on Activity | Genotype Response |

|---|---|---|---|

| Nitrogen Assimilation | Nitrate Reductase (NR) | Significantly reduced in leaves and roots. | Tolerant genotypes showed less inhibition than sensitive genotypes. |

| Nitrogen Assimilation | Glutamine Synthetase (GS) | Significantly reduced. | Tolerant genotypes less inhibited. |

| Nitrogen Assimilation | Glutamate Synthase (GOGAT) | Significantly reduced. | Tolerant genotypes less inhibited. |

| Carbohydrate Metabolism | Sucrose (B13894) Phosphate Synthase (SPS) | Activity affected, impacting sucrose biosynthesis. | - |

| Carbohydrate Metabolism | Sucrose Synthase (SS) | Activity affected, impacting sucrose metabolism. | - |

Lignin (B12514952) Biosynthesis and Cell Wall Structural Integrity

Manganese (Mn), supplied as this compound, is a crucial cofactor for numerous enzymes involved in plant metabolic pathways, including those responsible for lignin biosynthesis. Lignin, a complex polymer of aromatic compounds, is a primary component of the secondary cell wall in plants, providing structural support, rigidity, and a defense barrier against pathogens and environmental stresses. oup.com

Manganese-dependent peroxidases (MnPs) are key enzymes in the lignin degradation process by white-rot fungi, but manganese also plays a significant role in lignin synthesis within the plant. scielo.brresearchgate.net It acts as an activator for over 35 different enzymes, and its availability can increase lignin biosynthesis, thereby reinforcing cell wall integrity. agsolcanada.com This enhanced lignification can reduce the susceptibility of plants to attacks from soil-borne pathogens. agsolcanada.com

Research has shown that manganese toxicity can alter the composition of cell walls, including lignin, cellulose, and polysaccharides. oup.com However, the strategic application of certain nutrients can modulate these effects. For instance, phosphorus application has been found to upregulate the transcripts and activities of core enzymes essential for lignin biosynthesis, which enhances cell wall integrity under manganese stress. oup.com The deposition of lignin is recognized as an important indicator for determining manganese tolerance in plants. oup.com

The structural integrity of the cell wall is paramount for plant defense and nutrient transport. Lignification of the root endodermis can act as a barrier, inhibiting the transport of excess heavy metals, including manganese itself, into the vascular system. Studies on manganese hyperaccumulator plants have revealed that lignin deposition is a critical mechanism for manganese tolerance, reducing its toxic effects.

| Plant Species | Effect of Manganese on Lignin/Cell Wall | Reference |

| Peach | Phosphorus application under Mn stress enhances lignin biosynthesis and cell wall integrity. | oup.com |

| Phytolacca americana | Lignin deposition is a key mechanism for Mn tolerance. | |

| Rice | Copper stress, in a process potentially analogous to other metal stresses, increases lignin accumulation in roots. |

Molecular Mechanisms of Heavy Metal Sequestration and Detoxification (e.g., Cadmium)

This compound can influence the uptake and detoxification of other heavy metals, such as cadmium (Cd), through several molecular mechanisms. The primary mechanism involves competition for uptake and transport pathways, as both manganese (Mn²⁺) and cadmium (Cd²⁺) are divalent cations with similar ionic radii.

Plants absorb manganese through active transport systems, and these same pathways can also transport cadmium. Consequently, the presence of higher manganese concentrations can competitively inhibit the uptake of cadmium. This competition for common transporters is a fundamental aspect of how supplemental manganese can reduce cadmium toxicity in plants.

Once inside the plant, detoxification mechanisms are crucial for tolerating heavy metal stress. These include the chelation of metal ions and their sequestration into less metabolically active compartments, such as the vacuole and the cell wall. The cell wall is often the first line of defense, binding heavy metals and restricting their entry into the cytoplasm. Vacuolar sequestration is another vital strategy, where heavy metals are transported into the vacuole, effectively isolating them from sensitive metabolic processes in the cytoplasm and organelles.

Studies have shown that in response to cadmium and manganese stress, plants can upregulate the expression of genes related to metal transport, particularly those from the ATP-binding cassette (ABC) transporter and heavy metal ATPase (HMA) families. For example, in Celosia argentea, exposure to manganese and cadmium led to the differential expression of metal transport genes like HMA3 and ABCC15, which are involved in vacuolar sequestration. Furthermore, the glutathione (B108866) (GSH) metabolic pathway plays a significant role in the detoxification process, with both the transcriptome and metabolome showing an over-representation of this pathway under manganese and cadmium stress.

| Detoxification Mechanism | Role in Heavy Metal Sequestration | Supporting Evidence |

| Competitive Uptake | Manganese competes with cadmium for common transport pathways, reducing cadmium uptake. | |

| Cell Wall Binding | The cell wall binds heavy metals, limiting their entry into the cell's cytoplasm. | |

| Vacuolar Sequestration | Transporters like HMA3 and ABC transporters move heavy metals into the vacuole for storage. | |

| Glutathione (GSH) Metabolism | The GSH pathway is crucial for chelating and detoxifying heavy metals. |

Neurobiological Mechanisms in Non-Human Animal Models

Central Nervous System Transport and Distribution Dynamics

In non-human animal models, manganese can enter the central nervous system (CNS) through various transporters. mdpi.com Overexposure can lead to its accumulation in the brain, a process regulated by multiple transporters responsible for both its uptake and efflux. mdpi.com Dysregulation of these transporters can result in manganese accumulation, causing neurotoxicity. mdpi.com

Manganese can be transported into the brain via several mechanisms. The divalent metal transporter 1 (DMT1) facilitates the transport of manganese in its divalent state (Mn²⁺). mdpi.com The transferrin receptor (TR), which is expressed in neurons, microglia, and astrocytes, can bind to the manganese-transferrin complex, allowing its entry into cells. mdpi.com Additionally, voltage-gated calcium channels, particularly in dopaminergic neurons, can also serve as a route for manganese entry into the brain. mdpi.comjneurosci.org

Once in the CNS, manganese shows a preferential accumulation in specific brain regions, most notably the basal ganglia, including the globus pallidus and striatum. This regional distribution is a key factor in the specific neurotoxic effects observed with manganese overexposure. Manganese-enhanced magnetic resonance imaging (MEMRI) is a technique that utilizes the paramagnetic properties of Mn²⁺ to trace neuronal connections and assess axonal transport in preclinical animal models. Studies using MEMRI have shown that Mn²⁺ can be transported along the axons of neurons via microtubule-based fast axonal transport.

Several transporters are involved in regulating manganese levels in the brain. ZIP8 and ZIP14 are transporters that play a role in manganese homeostasis. mdpi.commdpi.com Mutations in the SLC30A10 gene, which encodes a manganese efflux transporter, lead to a rare genetic disorder characterized by manganese overload and parkinsonism, highlighting its critical role in preventing manganese accumulation in the brain. mdpi.com Animal models with mutations in these transporters have been instrumental in understanding their function in maintaining brain manganese homeostasis. mdpi.com

Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576), GABA)

Manganese exposure significantly impacts several neurotransmitter systems in the brain, with the dopaminergic system being a primary target. mdpi.comresearchgate.net This can lead to a condition known as manganism, which presents with motor symptoms similar to Parkinson's disease. researchgate.net

Dopaminergic System: In animal models, manganese accumulation in the basal ganglia has been shown to decrease dopamine levels and its turnover. mdpi.com It can impair the function of tyrosine hydroxylase, a key enzyme in dopamine synthesis, and reduce dopamine release. mdpi.com While dopamine terminals may remain intact, the release of dopamine is impaired in cases of manganism. mdpi.com This dysregulation of dopaminergic neurotransmission is a central factor in the motor deficits observed in manganese-exposed animals. mdpi.com Some studies suggest that manganese can enter dopaminergic neurons through calcium channels, leading to increased excitability and altered firing patterns of these neurons. jneurosci.org

GABAergic System: Manganese also affects the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. mdpi.comresearchgate.net Manganese accumulates in GABAergic neurons of the globus pallidus. mdpi.com Studies have reported alterations in GABA levels and the expression of GABA receptors and transporters following manganese exposure. Increased extracellular GABA levels in the striatum could lead to dysregulation of dopamine release and contribute to the hypokinetic activity seen in manganese neurotoxicity. However, the effects of manganese on GABAergic neurotransmission have been inconsistent across different studies. mdpi.com

Other Neurotransmitter Systems: Besides dopamine and GABA, manganese can also interfere with the cholinergic and glutamatergic systems. mdpi.comresearchgate.net It has been shown to inhibit the choline (B1196258) transporter and acetylcholinesterase, affecting acetylcholine (B1216132) levels and function. mdpi.com The disruption of these various neurotransmitter systems contributes to the wide range of neurological effects associated with manganese toxicity, including motor, cognitive, and emotional disturbances. mdpi.com

| Neurotransmitter System | Effect of Manganese Exposure in Animal Models | Reference |

| Dopaminergic | Decreased dopamine levels and release, impaired tyrosine hydroxylase function. | mdpi.commdpi.com |

| GABAergic | Altered GABA levels, receptor and transporter expression. | mdpi.com |

| Cholinergic | Inhibition of choline transporter and acetylcholinesterase. | mdpi.com |

| Glutamatergic | Disruption of neurotransmitter release. |

Induction of Protein Aggregation Pathways (e.g., Alpha-synuclein)

A significant aspect of manganese neurotoxicity involves its ability to promote the misfolding and aggregation of proteins, most notably alpha-synuclein (B15492655) (α-Syn). mdpi.com The aggregation of α-Syn is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease.

Manganese exposure has been shown to increase the expression of α-Syn in neuronal cells. While the direct interaction between manganese and α-Syn may be of low affinity, manganese appears to indirectly promote its aggregation. It can alter the conformation of α-Syn, increasing its propensity to form neurotoxic oligomers and aggregates. mdpi.com These aggregates can impair synaptic function and induce mitochondrial dysfunction. mdpi.com

Studies in non-human primates have demonstrated that manganese exposure leads to increased α-Syn immunoreactivity and the formation of α-Syn-positive aggregates in neurons and glial cells in the frontal cortex. In rodent models, manganese-induced α-Syn overexpression has been linked to the dysregulation of autophagy, a cellular process responsible for clearing damaged proteins and organelles, which can further contribute to the accumulation of toxic protein aggregates.

Interestingly, the role of α-Syn in manganese toxicity appears to be complex. Some studies suggest that at physiological levels, wild-type α-Syn may initially have a neuroprotective effect against acute manganese-induced neurotoxicity, potentially by binding to the metal. oup.com However, prolonged exposure to manganese seems to promote protein aggregation in cells expressing α-Syn. oup.com

Manganese has also been implicated in the aggregation of other proteins involved in neurodegenerative diseases, such as tau and TDP-43. mdpi.com

Neurobehavioral Correlates in Experimental Animal Models

Exposure to manganese in experimental animal models leads to a range of neurobehavioral deficits that often correlate with the underlying neurochemical and pathological changes. These deficits can manifest in motor function, cognitive abilities, and emotional regulation. aginganddisease.org

Motor Deficits: A hallmark of manganese neurotoxicity in animal models is the impairment of motor function. Rodents exposed to manganese often exhibit reduced locomotor activity and impaired motor coordination. These motor deficits are believed to be a direct consequence of the disruption of the dopaminergic system in the basal ganglia.

Cognitive Impairment: Manganese exposure can also lead to cognitive deficits, including impairments in learning and memory. aginganddisease.org In studies using tasks like the Morris water maze, manganese-exposed animals have shown deficits in spatial learning and memory. aginganddisease.org These cognitive impairments are associated with manganese accumulation in brain regions critical for learning and memory, such as the hippocampus. aginganddisease.org

Anxiety and "Depressive-like" Behaviors: Animal models have also revealed that manganese can induce anxiety-like and depressive-like behaviors. researchgate.net In tests such as the elevated plus maze and the forced swim test, manganese-treated rats have shown increased anxiety and immobility time, respectively. These behavioral changes are linked to manganese-induced alterations in monoaminergic systems, including serotonin (B10506) and norepinephrine, in addition to dopamine.

The severity and type of neurobehavioral effects can depend on the dose, duration, and timing of manganese exposure. Developmental exposure to manganese can lead to lasting attentional and sensorimotor deficits. researchgate.net

Soil Geochemistry and Biogeochemical Cycling of this compound

The behavior and fate of this compound in terrestrial ecosystems are governed by a complex interplay of soil properties, microbial activity, and interactions with other elements. Understanding these dynamics is crucial for managing manganese nutrition in agriculture and assessing its environmental impact.

Manganese Speciation and Mobility in Diverse Soil Environments

The speciation of manganese (Mn), which refers to its various chemical forms, is a primary determinant of its mobility and bioavailability in soils. Manganese can exist in several oxidation states, but Mn(II), Mn(III), and Mn(IV) are the most significant in soil environments. The soluble Mn(II) ion is the form predominantly taken up by plants. tfi.org However, its availability is heavily influenced by soil conditions, particularly pH and redox potential. encyclopedia.pub

In acidic soils (pH < 5.5), the concentration of soluble Mn(II) is generally higher, which can sometimes lead to toxicity in sensitive plants. Conversely, in alkaline soils (pH > 7.5), Mn(II) is readily oxidized to less soluble Mn(III) and Mn(IV) oxides and hydroxides, such as birnessite and pyrolusite. encyclopedia.pubwur.nl This process, known as manganese oxidation, significantly reduces manganese mobility and can lead to deficiencies in crops. bibliotekanauki.pl The oxidation of Mn(II) can occur abiotically, especially at pH levels above 8, but is also mediated by soil microorganisms. wur.nlbibliotekanauki.pl

The type of soil also plays a role. Sandy soils, due to their low cation exchange capacity, are more prone to manganese leaching and potential deficiency. bibliotekanauki.pl In contrast, soils with high organic matter content can form complexes with manganese, which can either increase or decrease its availability depending on the specific organic compounds and soil conditions. wur.nlwisc.edu For example, some organic acids released during the decomposition of organic matter can lower soil pH and increase manganese reduction, making it more available.

The mobility of manganese is therefore a dynamic process influenced by a combination of chemical and biological factors. The application of this compound provides a soluble source of Mn(II), but its persistence in an available form is dictated by the soil's physicochemical properties.

Table 1: Factors Influencing Manganese Speciation and Mobility in Soil

| Factor | Effect on Manganese Availability | Predominant Speciation in Different Environments |

| Soil pH | Decreases with increasing pH. Solubility decreases 100-fold for each one-unit increase in pH. | Acidic Soils (pH < 5.5): High levels of soluble Mn(II). encyclopedia.pubAlkaline Soils (pH > 7.5): Low solubility due to oxidation to Mn(III) and Mn(IV) oxides. bibliotekanauki.pl |

| Redox Potential (Eh) | Low Eh (reducing conditions, e.g., waterlogged soils) favors the reduction of Mn oxides to soluble Mn(II). pjoes.com | Anaerobic/Reducing Conditions: Increased soluble Mn(II). pjoes.comAerobic/Oxidizing Conditions: Formation of insoluble Mn oxides. wur.nl |

| Organic Matter | Can form soluble complexes with Mn or provide surfaces for Mn adsorption, influencing its availability. wur.nlwisc.edu | High Organic Matter Soils: Formation of organic-Mn complexes. wisc.edu |

| Soil Texture | Sandy soils have lower Mn retention and are prone to leaching. bibliotekanauki.pl Clayey soils may have higher reserves but availability depends on pH. ncsu.edu | Sandy Soils: Lower total Mn content. bibliotekanauki.plClay/Loam Soils: Higher total Mn content, but availability is pH-dependent. ncsu.edu |

| Microbial Activity | Some microbes oxidize Mn(II) to less available forms, while others can reduce Mn oxides to Mn(II). | Microbially Active Soils: Dynamic cycling between oxidized and reduced forms. |

Impact on Soil Microbial Communities and Nutrient Availability

Manganese is an essential micronutrient for most soil microorganisms, playing a role in various enzymatic systems. However, the concentration of manganese can significantly influence the structure and function of microbial communities. The application of this compound can alter the soil's microbial landscape, with effects varying depending on the dose and existing soil conditions.

Research has shown that manganese-contaminated soils exhibit significantly different microbial communities compared to uncontaminated soils. epa.gov High concentrations of Mn(II) (e.g., >300 mg/kg) can decrease the stability of the soil microbial community. epa.gov However, some studies have reported that moderate increases in manganese can promote soil microbial richness. epa.gov For instance, one study found that soil microbial richness was enhanced when the Mn(II) concentration was in the range of 250-350 mg/kg. epa.gov

Table 2: Research Findings on the Impact of Manganese on Soil Microbial Communities

| Study Focus | Key Findings | Reference |

| Microbial Community Structure | Significant differences in microbial communities were found between manganese-contaminated and normal soils. epa.gov | Min et al., 2019 |

| Microbial Community Stability | When soil Mn(II) concentration exceeded 300 mg/kg, the stability of the soil microbial community decreased. epa.gov | Min et al., 2019 |

| Microbial Richness | The Shannon richness index showed that soil microbial richness was promoted when soil Mn(II) concentration was in the range of 250-350 mg/kg. epa.gov | Min et al., 2019 |

| Bacterial Phyla Abundance | Mn toxicity significantly increased the relative abundance of Actinobacteriota and decreased that of Gemmatimonadota in sugarcane rhizosphere soil. | Not specified |

| Nitrogen Cycling Bacteria | Genera associated with nitrogen fixation, like Nitrospirota, were inhibited by manganese toxicity. | Not specified |

Interactions with Other Soil Nutrients and Contaminants

This compound's interaction with other soil components is a critical aspect of its biogeochemistry. These interactions can affect the availability of manganese itself, as well as the mobility and uptake of other essential nutrients and potentially toxic contaminants.

Nutrient Interactions: Manganese availability is often antagonistic with that of other nutrients. For instance:

Iron (Fe): High levels of iron can inhibit manganese uptake by plants, and vice versa. numberanalytics.com In some cases, applying manganese chelates to the soil can inadvertently increase iron uptake, leading to an iron-manganese imbalance. wisc.edu

Calcium (Ca) and Magnesium (Mg): Excessive amounts of calcium and magnesium, often present in limed or alkaline soils, can inhibit the absorption of manganese by plants. ncsu.edu

Phosphorus (P): High levels of phosphorus can lead to the precipitation of manganese as insoluble manganese phosphates, reducing its availability. ncsu.edu

Copper (Cu) and Zinc (Zn): High concentrations of copper and zinc can also accentuate manganese deficiency. tnau.ac.in Zinc deficiencies are often observed in conjunction with manganese deficiencies. tnau.ac.in

Contaminant Interactions: Manganese oxides are known to have a high capacity for adsorbing various contaminants, including other heavy metals. This can influence the mobility and bioavailability of these contaminants in the soil. For example, manganese oxides can adsorb metals like lead (Pb), zinc (Zn), and cadmium (Cd). pjoes.com

Conversely, the presence of certain contaminants can affect manganese uptake. A study on lemon balm (Melissa officinalis) showed that soil supplementation with cadmium and zinc decreased the concentration of manganese in the roots, suggesting competition for similar transport pathways. The application of chelating agents like EDTA, sometimes used in phytoremediation, can increase the mobility of heavy metals, and this can also interact with manganese availability. researchgate.net The relationship between manganese and other heavy metals is complex and can be either synergistic or antagonistic depending on the specific elements, their concentrations, and the soil conditions.

Advanced Analytical Methodologies for Manganese Sulfate Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods analyze the interaction of electromagnetic radiation with the material to provide information on its structure, composition, and properties.

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are premier techniques for the elemental analysis of manganese. mmu.ac.uk These methods are highly sensitive and are routinely used to determine the concentration of manganese and other trace elements in various samples.

Principle of Operation: In both techniques, the sample, typically in a liquid form, is introduced into a high-temperature source (a flame or graphite (B72142) furnace in AAS, and an argon plasma in ICP-OES) to dissociate the molecules and convert the constituent elements into free atoms in their ground state.

AAS: A light source specific to the element of interest (manganese) emits a characteristic wavelength. This light passes through the atomized sample, and the ground-state atoms absorb the light. The amount of light absorbed is proportional to the concentration of the element.

ICP-OES: The high-temperature plasma excites the atoms to higher energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is measured and is proportional to the concentration of the element in the sample. ljmu.ac.uk ICP-OES is noted for its multi-element analysis capability and low detection limits.

Research Findings: ICP-OES is frequently employed for the characterization of manganese sulfate (B86663) solutions. For instance, an ICP-OES analysis of a manganese sulfate precursor solution for manganese dioxide synthesis determined the manganese content to be approximately 387.185 ppm. The technique has been validated for determining manganese in water samples, with a limit of detection (LoD) of 1.2 ng/mL and a limit of quantification (LoQ) of 6.7 ng/mL under optimal conditions. ljmu.ac.uk For reagent chemical grading, ICP-OES is a standard method for detecting heavy metals in this compound. acs.org AAS is also specified for determining various metallic impurities such as Calcium, Magnesium, Nickel, Potassium, Sodium, and Zinc in this compound reagents. acs.org

Table 1: Comparison of AAS and ICP-OES for Manganese Analysis

| Feature | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |

|---|---|---|

| Principle | Absorption of light by free atoms | Emission of light by excited atoms in a plasma |

| Primary Use | Quantitative analysis of single elements | Simultaneous quantitative analysis of multiple elements |

| Sensitivity | High (ppb range) | Very High (ppb to ppt (B1677978) range) |

| Interferences | Fewer spectral interferences, more chemical interferences | More spectral interferences, fewer chemical interferences |

| Application for MnSO₄ | Quantification of Mn and specific metallic impurities. acs.org | Comprehensive trace and ultratrace elemental analysis. ljmu.ac.ukacs.org |

Ultraviolet-Visible (UV-Vis) Molecular Absorption Spectrometry

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and non-destructive analytical technique used for the quantitative determination of manganese. The method is based on the absorption of UV or visible light by a sample, often after the manganese ions have been reacted with a chelating agent to form a colored complex. ijert.org

Principle of Operation: The core principle is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For manganese determination, a chromogenic reagent is typically added to the sample to form a manganese complex that absorbs light intensely at a specific wavelength. The absorbance at this wavelength is then measured and compared to a calibration curve prepared from standards of known concentrations.

Research Findings: A common approach is the formaldoxime (B1209246) method, where manganese reacts with formaldoxime in an alkaline solution to produce an intense orange-red colored complex, suitable for quantifying manganese content in the range of 0.01-5 mg/L. mt.com Another method involves using 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) as a complexing agent, which allows for the determination of trace manganese after a preconcentration step, with a maximum absorbance wavelength at 553 nm. atlantis-press.com Studies have also shown that Mn²⁺ in an aqueous solution of this compound has a characteristic absorption peak at 401 nm, which can be used for direct quantification, although the absorbance is low. This direct measurement method is rapid and avoids the use of potentially harmful reagents.

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Material Analysis

XRD and XPS are powerful techniques for the solid-state characterization of this compound, providing information on its crystal structure and surface chemistry, respectively.

X-ray Diffraction (XRD): XRD is a primary tool for identifying the crystalline phases of a material. When a beam of X-rays strikes a crystalline sample, it is diffracted in specific directions according to Bragg's Law. The resulting diffraction pattern is a fingerprint of the material's crystal lattice.